2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule featuring a fused isoquinolinone core substituted with a 3-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 2-methylphenyl group.
The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which enhance binding affinity in biological systems. The 2-methylphenyl substituent on the oxadiazole may improve lipophilicity, aiding membrane permeability .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)21-14-28(17-9-6-8-16(25)13-17)24(29)20-12-5-4-11-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKQZCRDBUTTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the isoquinoline moiety. Common reagents used in these reactions include chlorinated aromatic compounds, nitriles, and hydrazides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the oxadiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring distinguishes it from oxazole-based analogues (e.g., ), which may exhibit reduced metabolic stability due to fewer nitrogen atoms.
Substituent Effects :
- The 3-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl in , suggesting differences in steric hindrance and electronic effects. Meta-substitution may enhance π-π stacking in hydrophobic protein pockets.
- The 2-methylphenyl substituent on the oxadiazole provides moderate lipophilicity compared to bulkier groups like tert-butyl (in oxadiazon, ) or cyclohexyl (), which are associated with pesticidal activity but may hinder bioavailability in drug candidates.
Biological Implications: Oxadiazole derivatives with tert-butyl or dichlorophenyl groups (e.g., oxadiazon) are well-documented herbicides , whereas the target compound’s lack of such groups suggests divergent applications, possibly in pharmacology.
Research Findings and Data
Thermodynamic and Electronic Properties (Inferred)
For instance, the electron-withdrawing chlorine atom likely lowers the HOMO energy, enhancing electrophilic reactivity.
Crystallographic Considerations
The SHELX software suite is widely used for resolving heterocyclic structures. The target compound’s fused isoquinolinone-oxadiazole system may exhibit planar geometry, with torsional angles influenced by steric clashes between the 3-chlorophenyl and 2-methylphenyl groups.
Limitations and Gaps
- No direct pharmacological or synthetic data for the target compound are available in the provided evidence.
- Comparisons rely on structural extrapolation and reported activities of analogues, necessitating experimental validation.
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (commonly referred to as Compound A ) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C23H19ClN4O2
Molecular Weight: 432.87 g/mol
IUPAC Name: this compound
The structure of Compound A incorporates a dihydroisoquinoline core linked to an oxadiazole moiety and a chlorophenyl group. This unique arrangement suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to Compound A have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of Compound A has been explored through its action as a cyclooxygenase (COX) inhibitor. Research indicates that compounds with similar structures can selectively inhibit COX-II enzymes while sparing COX-I, thus reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . In vitro assays demonstrated that modifications to the oxadiazole group enhance selectivity and potency against COX-II.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies involving related oxadiazole derivatives have reported inhibition of tumor cell proliferation in various cancer models. For example, compounds featuring the oxadiazole scaffold have shown promising results in inhibiting RET kinase activity, which is implicated in several cancers . The IC50 values for these compounds often range from low micromolar concentrations, indicating significant potency.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various oxadiazole derivatives, Compound A was evaluated alongside other analogs. The results indicated that it exhibited moderate activity against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests a need for further optimization to enhance its antimicrobial profile .
Study 2: COX-II Inhibition
A comparative study on COX inhibitors highlighted the effectiveness of Compound A's analogs in reducing inflammation in vivo. The study showed that these compounds could achieve up to 64% inhibition of inflammation compared to standard treatments like Celecoxib . This positions Compound A as a candidate for further development in anti-inflammatory therapies.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
